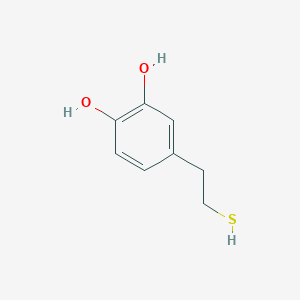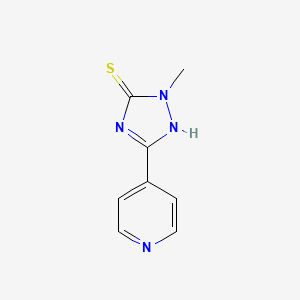
2-Methyl-5-(pyridin-4-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that has garnered interest due to its diverse biological and chemical properties This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the desired triazole-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole and pyridine derivatives.
Applications De Recherche Scientifique
2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. Additionally, its ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-(pyridin-3-yl)-1H-1,2,4-triazole-3(2H)-thione
- 2-Methyl-5-(pyridin-2-yl)-1H-1,2,4-triazole-3(2H)-thione
- 2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-one
Uniqueness
2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the thione group, as opposed to a ketone or other functional groups, imparts distinct properties that make it suitable for specific applications, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
57295-84-8 |
|---|---|
Formule moléculaire |
C8H8N4S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-methyl-5-pyridin-4-yl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C8H8N4S/c1-12-8(13)10-7(11-12)6-2-4-9-5-3-6/h2-5H,1H3,(H,10,11,13) |
Clé InChI |
OLALLNWLYFAHMS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)N=C(N1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


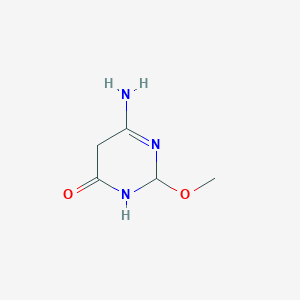
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
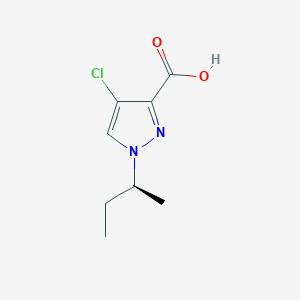
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
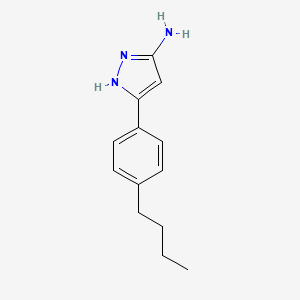
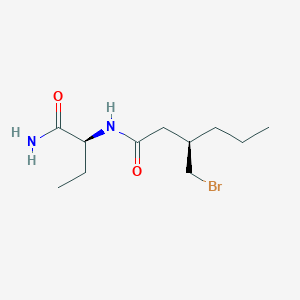
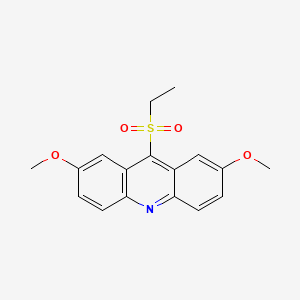
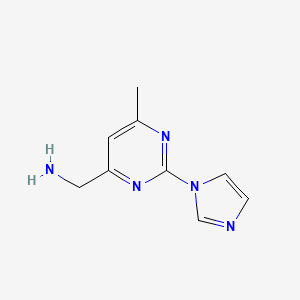
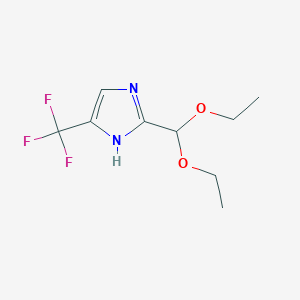
![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
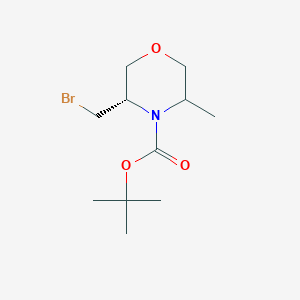
![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
